
(2R,4R)-2-Fluoro-4-phenylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2R,4R)-2-Fluoro-4-phenylcyclohexan-1-one” is a versatile chemical compound used in diverse scientific research1. Its unique structure allows for intricate studies on molecular interactions and synthesis techniques1. It has a molecular formula of C12H13FO and a molecular weight of 192.22942.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “(2R,4R)-2-Fluoro-4-phenylcyclohexan-1-one”. However, it’s worth noting that the compound’s unique structure allows for intricate studies on molecular interactions and synthesis techniques1.Molecular Structure Analysis
The molecular structure of “(2R,4R)-2-Fluoro-4-phenylcyclohexan-1-one” is unique and allows for intricate studies on molecular interactions1. However, specific details about its molecular structure analysis are not available in the search results.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “(2R,4R)-2-Fluoro-4-phenylcyclohexan-1-one”. However, the compound’s unique structure allows for intricate studies on molecular interactions1.Physical And Chemical Properties Analysis
The physical and chemical properties of “(2R,4R)-2-Fluoro-4-phenylcyclohexan-1-one” are not explicitly mentioned in the search results. However, the compound’s unique structure allows for intricate studies on molecular interactions1.Scientific Research Applications
Fluorinated Compounds in Medicinal Chemistry
Fluorinated compounds are pivotal in medicinal chemistry due to their ability to modulate biological activity, improve pharmacokinetic properties, and enhance metabolic stability. For instance, the discovery of phenyl (3-phenylpyrrolidin-3-yl)sulfones as selective, orally active RORγt inverse agonists highlights the critical role of fluorine substitutions in achieving high selectivity and desirable pharmacokinetic properties (Duan et al., 2019). These compounds show potential for treating autoimmune diseases by inhibiting IL-17 production.
Fluorine in Chemical Sensors
The development of fluorine-containing chemosensors exemplifies the application of fluorinated compounds in detecting metal ions in biological systems. A coumarin-based fluorogenic probe with high selectivity for Cu(2+) ions demonstrates the utility of fluorinated sensors in biological applications, including fluorescence microscopic imaging and studying the biological functions of copper ions (Jung et al., 2009).
Fluorinated Compounds in Organic Synthesis
In organic synthesis, fluorinated compounds serve as versatile intermediates and reagents. For example, 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride showcases a broad range of fluorination capabilities, offering a safer and more efficient alternative to traditional deoxofluorinating agents (Umemoto et al., 2010). Its high stability and diverse fluorination applications underline the importance of fluorinated reagents in modern synthetic chemistry.
Safety And Hazards
Future Directions
The compound “(2R,4R)-2-Fluoro-4-phenylcyclohexan-1-one” is a versatile chemical compound used in diverse scientific research1. Its unique structure allows for intricate studies on molecular interactions and synthesis techniques1. This suggests that it could have a wide range of applications in future research.
Please note that the information provided is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases. Always follow appropriate safety protocols when handling chemical compounds.
properties
IUPAC Name |
(2R,4R)-2-fluoro-4-phenylcyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2/t10-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOVRZUAAURWKO-GHMZBOCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(CC1C2=CC=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)[C@@H](C[C@@H]1C2=CC=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4R)-2-Fluoro-4-phenylcyclohexan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2858199.png)

![N-Spiro[3,4-dihydrochromene-2,3'-oxolane]-4-ylprop-2-enamide](/img/structure/B2858202.png)
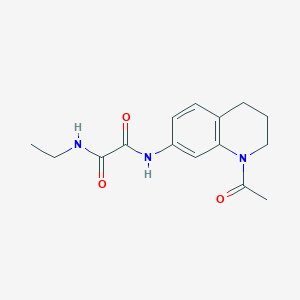
![3-[(4-Methylphenyl)methyl]azetidine hydrochloride](/img/structure/B2858206.png)

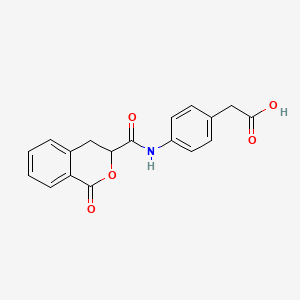
![(E)-2-cyano-3-(2-propan-2-yloxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2858211.png)
![2-{[(4-Pyridinylmethyl)amino]carbonyl}cyclopropanecarboxylic acid](/img/structure/B2858213.png)
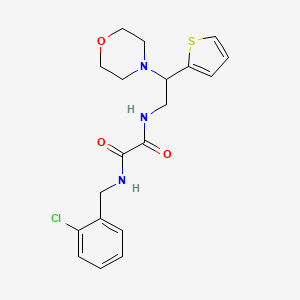
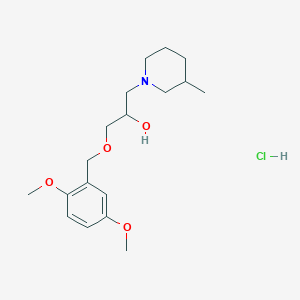
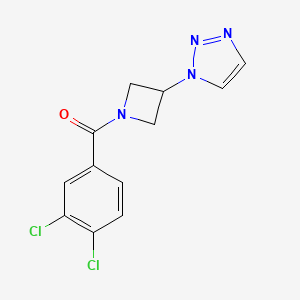
![(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)(3-((benzyloxy)methyl)piperidin-1-yl)methanone](/img/structure/B2858218.png)
